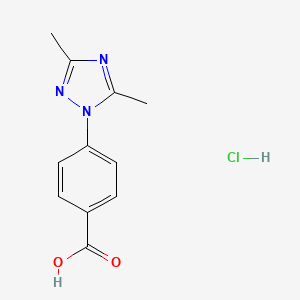

![molecular formula C15H16ClNO2 B2368803 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone CAS No. 793679-06-8](/img/structure/B2368803.png)

1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

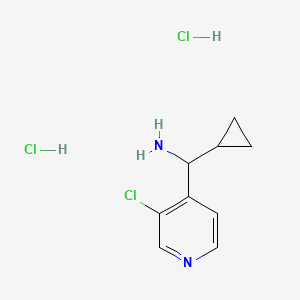

1-(1-(Benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone, also known as BMDP, is an organic compound used in scientific research. It is a derivative of pyrrolidine, a five-member heterocyclic ring, and is a chloroethanone analog of BMDP. BMDP has been used in the synthesis of various compounds, including substituted pyrrolidines, and has been used as a research tool in a variety of scientific applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

A new penta-substituted pyrrole derivative related to 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone was synthesized using a one-pot four-component coupling reaction. The compound's structure was analyzed using various spectroscopic techniques, including 1H and 13C NMR and FT-IR, and confirmed by single-crystal X-ray diffraction. Computational studies using density functional theory (DFT) were performed to predict the spectral and geometrical data of the compound, showing strong correlations between experimental and predicted data (Louroubi et al., 2019).

Corrosion Inhibition

The same pyrrole derivative demonstrated effective corrosion inhibition properties. Electrochemical studies revealed its efficiency in protecting the steel S300 surface by blocking active sites, highlighting its potential use in corrosion prevention (Louroubi et al., 2019).

Electropolymerization and Conducting Polymers

Derivatized bis(pyrrol-2-yl) arylenes, including compounds structurally similar to 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone, have been synthesized. These compounds exhibit low oxidation potentials and are used in electrochemical polymerization to yield polymers with stable conducting forms. This research underscores the role of such pyrrole derivatives in creating novel conducting polymers (Sotzing et al., 1996).

Crystal Structure Analysis of Functionalized Pyrroles

The crystal structure of chain functionalized pyrroles, which are important active candidates as antitumoral agents, was determined using synchrotron X-ray powder diffraction data. This study emphasizes the significance of detailed structural analysis in understanding the properties and potential applications of pyrrole derivatives in medicinal chemistry (Silva et al., 2012).

Antimicrobial Activity of Pyrrole Derivatives

Novel substituted pyrrole derivatives have been synthesized and evaluated for their in vitro antibacterial activity. The structure-activity relationship of these compounds has been explored, highlighting the antimicrobial potential of such pyrrole-based compounds (Kumar et al., 2017).

Direcciones Futuras

While specific future directions for 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone are not available in the literature I found, there are studies discussing the future directions of similar compounds. For instance, a study discusses combination strategies with PD-1/PD-L1 blockade in cancer treatment .

Propiedades

IUPAC Name |

2-chloro-1-(2,5-dimethyl-1-phenylmethoxypyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-11-8-14(15(18)9-16)12(2)17(11)19-10-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXIRHHJWYDRQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1OCC2=CC=CC=C2)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

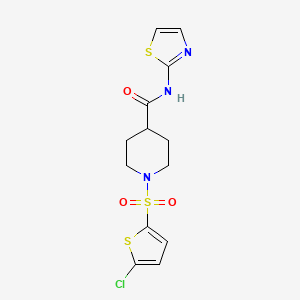

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2368722.png)

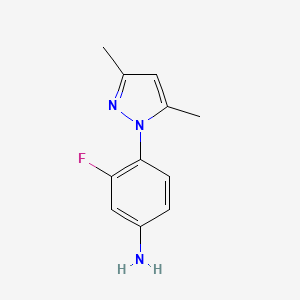

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)

![Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride](/img/structure/B2368724.png)

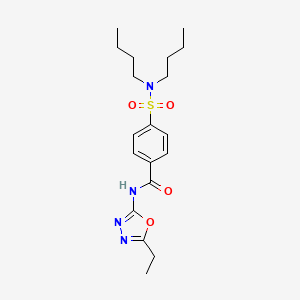

![2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368727.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)

![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)